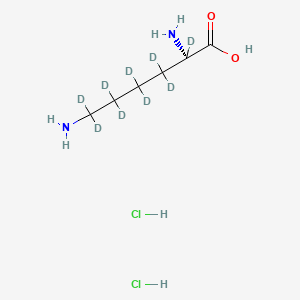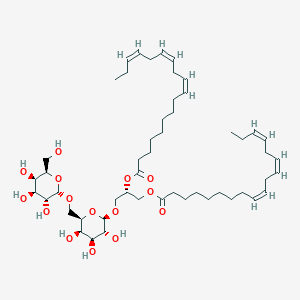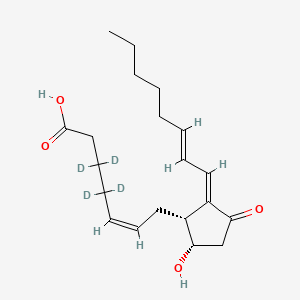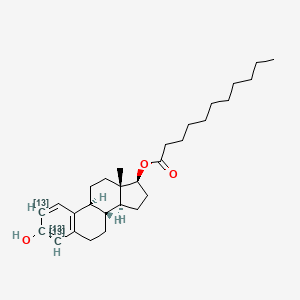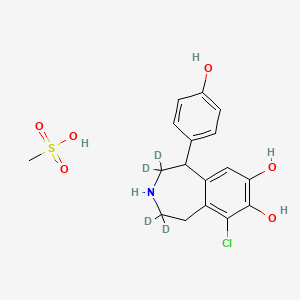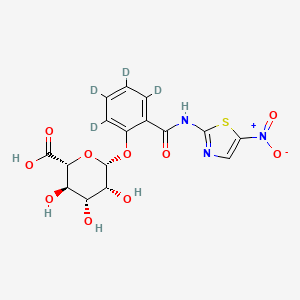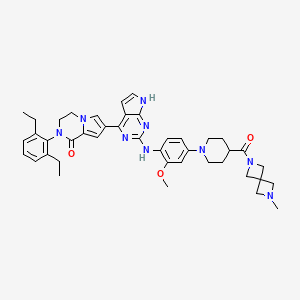
Acetylgantrisin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylgantrisin-d4 is a deuterated derivative of acetylgantrisin, which is a sulfonamide antibacterial agent. It is used in various scientific research applications due to its unique properties and stability. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing and studying metabolic pathways and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylgantrisin-d4 involves the acetylation of gantrisin (sulfisoxazole) with deuterated acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Acetylgantrisin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学的研究の応用
Acetylgantrisin-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in labeling studies to understand biological processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of acetylgantrisin-d4 involves its interaction with bacterial enzymes, inhibiting their activity and preventing bacterial growth. The deuterium atoms in the compound can alter its metabolic stability and interaction with enzymes, providing insights into its pharmacokinetics and pharmacodynamics.
類似化合物との比較
Similar Compounds
Sulfisoxazole: The parent compound of acetylgantrisin-d4, used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide antibacterial agent with similar properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and provide valuable information in research studies. The deuterated form allows for more precise tracing and analysis in various scientific applications.
特性
分子式 |
C13H15N3O4S |
|---|---|
分子量 |
313.37 g/mol |
IUPAC名 |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3/i4D,5D,6D,7D |
InChIキー |
JFNWFXVFBDDWCX-UGWFXTGHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C2=C(C(=NO2)C)C)C(=O)C)[2H] |
正規SMILES |
CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


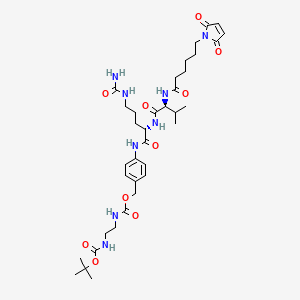
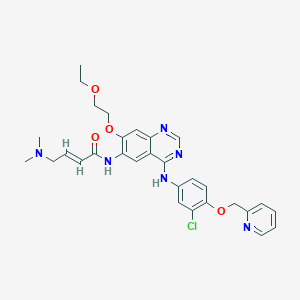
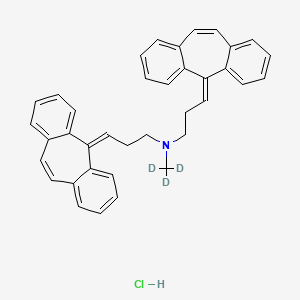
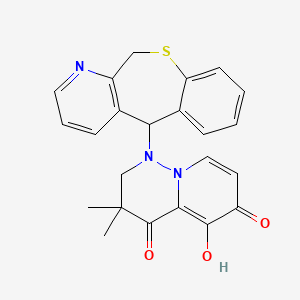
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
